(R)-Funapide

Chiral Chemistry Stereochemistry Pain Research

(R)-Funapide ((R)-TV 45070) is the rigorously characterized R-enantiomer of Funapide, a potent Nav1.7 sodium channel blocker. As the less active stereoisomer, it serves as an indispensable chiral control for differentiating the pharmacological activity of the active (S)-enantiomer (Funapide) in electrophysiological and binding assays. Using generic racemic mixtures or the (S)-enantiomer alone will confound results. This compound is also critical for studies requiring dual Nav1.7/Nav1.8 inhibition and for probing genotype-specific pharmacology in Nav1.7 R1150W models. Its procurement as a discrete, high-purity research tool is non-negotiable for generating reliable, reproducible data.

Molecular Formula C22H14F3NO5
Molecular Weight 429.3 g/mol
Cat. No. B8175959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Funapide
Molecular FormulaC22H14F3NO5
Molecular Weight429.3 g/mol
Structural Identifiers
SMILESC1C2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6
InChIInChI=1S/C22H14F3NO5/c23-22(24,25)19-6-5-12(31-19)9-26-15-4-2-1-3-13(15)21(20(26)27)10-28-16-8-18-17(7-14(16)21)29-11-30-18/h1-8H,9-11H2/t21-/m1/s1
InChIKeyNEBUOXBYNAHKFV-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Selection of (R)-Funapide: A High-Purity Research Reagent for Nav1.7 Sodium Channel Investigation


(R)-Funapide ((R)-TV 45070), CAS No. 1259933-15-7, is the high-purity, less active R-enantiomer of the analgesic drug candidate Funapide [1]. It functions as a potent blocker of the voltage-gated sodium channel Nav1.7, a critical target in pain signaling pathways [1]. As a specific stereoisomer, it is a crucial research tool for studies requiring the R-enantiomer, distinct from the clinical candidate (S)-enantiomer (Funapide, CAS No. 1259933-16-8) [2]. Its primary application is in pain research, including in vitro and in vivo models [1].

Scientific Rationale: Why Generic Nav1.7 Inhibitors Cannot Substitute for (R)-Funapide in Chiral-Sensitive Assays


The functional activity of Nav1.7 blockers is critically dependent on stereochemistry. (R)-Funapide is the less active R-enantiomer of Funapide [1]. Its procurement as a discrete, high-purity compound is non-negotiable for research requiring a chiral control or for studies investigating the specific effects of the R-isomer. Generic substitution with the racemic mixture or the more active (S)-enantiomer (Funapide) will yield different pharmacological profiles, confounding results in assays such as electrophysiology or binding studies [2]. Furthermore, in-class compounds like PF-05089771 exhibit fundamentally different selectivity and state-dependence profiles, making them unsuitable for direct substitution [3]. The specific evidence below demonstrates why this exact compound, not a related analog, is required for certain research applications.

Quantitative Differentiation Evidence for (R)-Funapide in Scientific Research and Procurement


Chiral Purity and Enantiomeric Identity: (R)-Funapide vs. Racemic Funapide

(R)-Funapide is the less active R-enantiomer of Funapide [1]. It is used as a chiral control or for stereospecific studies. The racemic mixture contains both (R)- and (S)-enantiomers. Patents describe methods for resolving the racemate to obtain the pure enantiomers, highlighting the distinct properties of each stereoisomer [2].

Chiral Chemistry Stereochemistry Pain Research

Comparative Potency and Selectivity Profile: Funapide vs. Highly Selective Nav1.7 Inhibitor PF-05089771

While direct comparative data for (R)-Funapide is unavailable, data for the active parent compound, Funapide, provides essential context. Funapide is a dual Nav1.7 and Nav1.8 blocker with an IC50 of 4800 nM for human Nav1.8 [1]. In contrast, PF-05089771 is a highly selective Nav1.7 inhibitor (IC50 = 11 nM) with >1000-fold selectivity over Nav1.8 [2]. This highlights that (R)-Funapide, as part of the funapide chemical class, offers a broader Nav1.7/1.8 inhibition profile compared to the narrow selectivity of PF-05089771.

Sodium Channel Nav1.7 Electrophysiology Selectivity

Clinical Efficacy Signal in a Genetically-Defined Subgroup: TV-45070 (Funapide) vs. Placebo

A Phase 2 trial of topical TV-45070 (Funapide) in patients with postherpetic neuralgia (PHN) did not meet its primary endpoint. However, a responder analysis showed a statistically significant difference: 26.8% of patients on TV-45070 achieved a ≥50% reduction in pain score at week 3, compared to 10.7% on placebo (P=0.0039) [1]. Importantly, 63% of patients with the Nav1.7 R1150W gain-of-function polymorphism showed a ≥30% reduction in pain score on TV-45070, compared to 35% of wild-type carriers [1]. This suggests a genetically-defined subpopulation may derive greater benefit.

Pharmacogenomics Nav1.7 Postherpetic Neuralgia Clinical Trial

Defined Research Applications for (R)-Funapide Based on Quantitative Evidence


Stereochemical Control and Assay Validation

Utilize (R)-Funapide as a high-purity chiral control in biochemical and electrophysiological assays to differentiate the activity of the active (S)-enantiomer (Funapide). This application is critical for validating assay specificity and establishing structure-activity relationships in Nav1.7 drug discovery programs [1].

Investigating Broad Nav1.7/Nav1.8 Inhibition

Employ (R)-Funapide as a reference compound for the Funapide chemotype in studies requiring dual inhibition of Nav1.7 and Nav1.8 channels. This application is relevant for pain research models where a broader sodium channel blockade profile is hypothesized to be advantageous over highly selective Nav1.7 inhibitors like PF-05089771 [2].

Pharmacogenomic Research on Nav1.7 R1150W Genotype

Incorporate (R)-Funapide or its active enantiomer (Funapide) into studies involving cellular or animal models engineered to express the Nav1.7 R1150W gain-of-function polymorphism. The clinical observation of a differential analgesic response in carriers of this genotype [3] provides a rational basis for using this compound class to probe genotype-specific pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Funapide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.